1,2-Dichloro-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a chlorinated alcohol and is known for its use as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. The compound is a colorless to pale yellow liquid with a characteristic odor.
Preparation Methods
1,2-Dichloro-1-propanol can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of propylene oxide with hydrogen chloride. This reaction typically occurs under acidic conditions and results in the formation of this compound.
Industrial Production: Industrially, this compound can be produced by the hydrochlorination of glycerol.
Chemical Reactions Analysis
1,2-Dichloro-1-propanol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, treatment with sodium hydroxide can lead to the formation of epichlorohydrin.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or acids. Reduction reactions can convert it to simpler alcohols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-dichloro-1-propanol involves its interaction with cellular components. It has been shown to induce ferroptosis, a type of cell death, by inhibiting the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus. This suppression affects the expression of downstream target proteins involved in cellular antioxidant defense .
Comparison with Similar Compounds
1,2-Dichloro-1-propanol can be compared with other chlorinated alcohols:
1,3-Dichloro-2-propanol: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloro-1-propanol: Another isomer with different chlorine atom positions, used in similar applications but with distinct chemical properties.
This compound is unique due to its specific reactivity and applications in the synthesis of various industrial and pharmaceutical compounds.
Properties
CAS No. |
108026-03-5 |
---|---|
Molecular Formula |
C3H6Cl2O |
Molecular Weight |
128.98 g/mol |
IUPAC Name |
1,2-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3 |
InChI Key |
FLTSEOGWHPJWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.